2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
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Overview
Description
2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a compound that features an indole moiety fused with an oxadiazole ring. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . The oxadiazole ring is also a crucial pharmacophore in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the formation of the indole and oxadiazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques suitable for large quantities .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its pharmacophore properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity . The oxadiazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Similar indole structure with a methoxy group.
2-(5-methyl-1H-indol-3-yl)ethan-1-amine: Similar indole structure with a methyl group.
Uniqueness
2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is unique due to the presence of both the indole and oxadiazole rings, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-[5-(1-methylindol-3-yl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H14N4O/c1-17-8-10(9-4-2-3-5-11(9)17)13-16-15-12(18-13)6-7-14/h2-5,8H,6-7,14H2,1H3 |
InChI Key |
CAVUNQCNMKXVED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)CCN |
Origin of Product |
United States |
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